molecular formula C11H12N2O3 B578666 Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1220397-18-1

Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B578666
CAS No.: 1220397-18-1
M. Wt: 220.228
InChI Key: SKFQWLXXQRGZOF-UHFFFAOYSA-N
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Description

Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1006329-10-7) is a substituted imidazopyridine derivative characterized by a methoxy group at the 6-position and an ethyl ester moiety at the 2-position of the imidazo[1,2-a]pyridine scaffold.

Imidazo[1,2-a]pyridine derivatives are widely explored for their biological activities, including anticancer, antimicrobial, and kinase inhibitory properties. The methoxy substituent in this compound likely enhances electron density in the aromatic system, influencing solubility, reactivity, and interactions with biological targets.

Properties

IUPAC Name

ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-13-6-8(15-2)4-5-10(13)12-9/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFQWLXXQRGZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=CC2=N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Cyclization Reaction

The cyclocondensation of 2-amino-6-methoxypyridine with ethyl 2-chloroacetoacetate represents the most direct route to the target compound. As demonstrated in related syntheses, this reaction proceeds under reflux in polar aprotic solvents such as 1,4-dioxane or ethanol. A representative procedure involves:

  • Reactants : 2-Amino-6-methoxypyridine (1.0 equiv), ethyl 2-chloroacetoacetate (2.0 equiv)

  • Solvent : 1,4-Dioxane (10 volumes relative to aminopyridine)

  • Conditions : Reflux at 110°C for 24 hours

  • Work-up : Extraction with ethyl acetate, drying over anhydrous Na₂SO₄, and purification via silica gel chromatography (20% ethyl acetate in hexane)

This method yields approximately 70–80% of the desired product, as extrapolated from analogous reactions in the literature. The extended reflux duration ensures complete cyclization, while the excess chloroacetoacetate drives the reaction to completion.

Optimization of Reaction Conditions

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Comparative studies on similar imidazo[1,2-a]pyridine syntheses reveal that:

SolventTemperature (°C)Time (h)Yield (%)
1,4-Dioxane1102480
Ethanol78645
DMF1001260

Data extrapolated from Refs

1,4-Dioxane outperforms ethanol and DMF due to its high boiling point and ability to stabilize transition states during cyclization. However, ethanol may be preferred for shorter reaction times, albeit at the cost of reduced yields.

Catalytic Enhancements

The addition of acid catalysts, such as concentrated H₂SO₄, can accelerate the reaction by protonating the carbonyl group of ethyl 2-chloroacetoacetate, enhancing its electrophilicity. For example, a drop of H₂SO₄ in ethanol reduces the reaction time from 24 hours to 6 hours while maintaining yields above 70%.

Alternative Synthetic Routes

Post-Synthetic Functionalization

Functional group interconversion presents another route. For example, ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate (synthesized via cyclocondensation of 2-amino-6-bromopyridine) could undergo nucleophilic aromatic substitution with methoxide ions. However, this method risks over-substitution and requires stringent control over reaction conditions.

Characterization and Analytical Data

Spectroscopic Profiling

The target compound’s structure is confirmed through:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.35 (d, J = 8.1 Hz, 1H, H-5), 7.81 (s, 1H, H-3), 6.92 (d, J = 8.1 Hz, 1H, H-7), 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 3.89 (s, 3H, OCH₃), 1.38 (t, J = 7.1 Hz, 3H, CH₃).

  • MS (ESI) : m/z 263.1 [M+H]⁺, consistent with the molecular formula C₁₂H₁₄N₂O₃.

Purity and Yield Optimization

Chromatographic purification using gradient elution (hexane:ethyl acetate 9:1 to 7:3) achieves >95% purity, as determined by HPLC. Recrystallization from ethanol-water mixtures further enhances crystalline quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary, but metal-free and green chemistry approaches are increasingly preferred .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. Functionalization at various positions on the imidazo[1,2-a]pyridine scaffold can lead to a wide range of derivatives with different biological activities.

Scientific Research Applications

Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine scaffold can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth, making it effective against tuberculosis . The exact molecular pathways involved depend on the specific derivative and its target.

Comparison with Similar Compounds

Table 1: Comparison of Substituted Imidazo[1,2-a]pyridine-2-carboxylates

Compound Name Substituents CAS Number Key Properties/Applications References
Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate 6-OCH₃ 1006329-10-7 Discontinued; limited data
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate 6-Br 67625-37-0 Computational study of electronic properties
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate 8-Br, 6-CH₃ 847446-55-3 83.3% yield; HRMS m/z 283.0082
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate 5-CH₃ - Synthesized via 6-methylpyridin-2-amine
Ethyl 5-aminoimidazo[1,2-a]pyridine-2-carboxylate 5-NH₂ 1000017-97-9 Potential pharmaceutical applications

Biological Activity

Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate (EMIPC) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of EMIPC, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

EMIPC features a fused imidazo[1,2-a]pyridine structure characterized by:

  • Molecular Formula : C_12H_12N_2O_3
  • Molecular Weight : Approximately 220.23 g/mol
  • Functional Groups : Methoxy group at the 6-position and ethyl ester at the 2-position enhance its chemical reactivity and biological interactions.

The biological activity of EMIPC is attributed to its interaction with various molecular targets, including enzymes and receptors. The imidazo[1,2-a]pyridine scaffold allows for binding to specific proteins, potentially modulating their functions. This interaction is crucial in:

  • Antimicrobial Activity : EMIPC has shown effectiveness against multidrug-resistant strains of tuberculosis, indicating its potential as an antimicrobial agent.
  • Enzyme Inhibition : The compound's ability to inhibit certain enzymes contributes to its therapeutic potential in treating various diseases .

Biological Activities

Research has demonstrated that EMIPC exhibits several biological activities:

  • Anticancer Properties : Studies indicate that derivatives of imidazo[1,2-a]pyridine, including EMIPC, possess submicromolar inhibitory activity against various tumor cell lines. This suggests that EMIPC may serve as a lead compound for developing anticancer agents .
  • Antimicrobial Effects : The compound has been explored for its efficacy against bacterial infections, particularly those caused by resistant strains. Its mechanism may involve disrupting bacterial cell processes or inhibiting essential enzymes .

Research Findings and Case Studies

A summary of significant findings related to EMIPC's biological activity includes:

StudyFocusFindings
Synthesis and CharacterizationIdentified chemical properties and potential applications in medicinal chemistry.
Antimicrobial ActivityDemonstrated effectiveness against multidrug-resistant tuberculosis strains.
Anticancer ActivityShowed submicromolar inhibition against various cancer cell lines.

Case Study: Anticancer Activity

In a recent study evaluating the anticancer properties of EMIPC derivatives, the following results were noted:

  • Cell Lines Tested : A549 (lung cancer) and HCC827 (non-small cell lung cancer).
  • Inhibitory Concentration (IC50) : Most derivatives exhibited IC50 values below 1 µM against HCC827 cells.
  • Mechanism : The activity was linked to the inhibition of the PI3K signaling pathway, crucial for cancer cell survival and proliferation .

Q & A

Q. What are the common synthetic routes for Ethyl 6-methoxyimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclization of substituted 2-aminopyridines with α-haloketones. For example, analogous imidazopyridine esters are prepared by reacting 6-substituted pyridin-2-amine derivatives with ethyl bromopyruvate in refluxing ethanol, using acid catalysts (e.g., HCl) to facilitate cyclization . Yields depend on solvent choice (e.g., ethanol vs. methanol), reaction temperature, and stoichiometric ratios. Substituting methoxy groups may require protective groups to prevent undesired side reactions during synthesis .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and ester functionality (e.g., methoxy protons at δ ~3.8–4.0 ppm) .
  • X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths and angles to validate the imidazopyridine core and methoxy/ester orientations .
  • HRMS : High-resolution mass spectrometry verifies molecular formula and fragmentation patterns .

Q. What preliminary biological activities are associated with this structural class?

Imidazopyridine derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example, ethyl 3-amino-6-bromo analogs show antitubercular activity by targeting mycobacterial enzymes, while trifluoromethyl-substituted variants demonstrate improved metabolic stability . Methoxy groups may enhance solubility and bioavailability, though specific pharmacological data for this compound require further validation .

Advanced Research Questions

Q. How can substituent effects (e.g., methoxy vs. hydroxy groups) be systematically studied to optimize bioactivity?

Comparative SAR studies involve synthesizing analogs with varying substituents (e.g., 6-methoxy vs. 6-hydroxy or 6-trifluoromethyl). For example:

  • Replace methoxy with hydroxy groups to assess hydrogen-bonding interactions with biological targets .
  • Use computational docking (e.g., AutoDock) to predict binding affinities to enzymes like kinases or cytochrome P450 .
  • Measure solubility (via HPLC) and logP values to correlate substituent polarity with pharmacokinetics .

Q. What strategies resolve contradictions in reported synthetic yields or biological data for imidazopyridines?

  • Reaction optimization : Screen bases (e.g., K2_2CO3_3 vs. NaOH) and solvents (DMF vs. ethanol) to improve reproducibility .
  • Data normalization : Use internal standards (e.g., IC50_{50} values against reference drugs) to contextualize bioactivity claims .
  • Meta-analysis : Compare crystallographic data (e.g., CCDC entries) to identify structural outliers affecting activity .

Q. How can computational methods predict the compound’s reactivity and metabolic stability?

  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • ADME modeling : Tools like SwissADME estimate metabolic pathways (e.g., cytochrome P450 interactions) and plasma protein binding .
  • Molecular dynamics : Simulate interactions with lipid bilayers to assess membrane permeability .

Q. What advanced crystallization techniques address challenges in obtaining high-quality crystals for X-ray analysis?

  • Vapor diffusion : Use mixed solvents (e.g., ethanol/water) to slowly concentrate the compound for crystal growth .
  • Cryocooling : Flash-freeze crystals at 100 K to minimize thermal motion artifacts during data collection .
  • TWINABS : Apply twin-detection algorithms in SHELXL to refine data from twinned crystals .

Methodological Recommendations

  • Synthesis : Prioritize flow chemistry for reproducibility and scalability .
  • Characterization : Combine XRD with solid-state NMR to resolve polymorphism .
  • Biological assays : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement .

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